molecular formula C15H24BNO3S B6335537 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester CAS No. 1352652-25-5

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester

Cat. No.: B6335537
CAS No.: 1352652-25-5
M. Wt: 309.2 g/mol
InChI Key: FWKSKALOISWUND-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is a sophisticated boronic ester derivative offered for research and development purposes. As a heterocyclic building block, its primary research application is in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction, to construct novel carbon-carbon bonds . This makes it an invaluable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of both the thiazole heterocycle and a boronic ester functional group into a single molecule is of significant interest. The thiazole ring is a common motif in bioactive compounds, while boronic acids and their esters are recognized for their unique physicochemical properties and role in drug design . Researchers are exploring these compounds for various biological activities, including anticancer, antibacterial, and antiviral applications . The compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(21-12)18-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKSKALOISWUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352652-25-5
Record name Thiazole, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352652-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester typically involves the reaction of thiazole-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles and boronic esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron reagent, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

2-(N-Propoxy)thiazole-5-boronic Acid Pinacol Ester
  • Substituent : N-propoxy (linear alkoxy group).
  • Key Features: High purity (≥97%) and industrial-scale availability. However, its lower steric bulk may compromise stability under harsh conditions .
4-(2-Fluorophenyl)thiazole-5-boronic Acid Pinacol Ester
  • Substituent : 2-fluorophenyl (electron-withdrawing aryl group).
  • Key Features : The fluorine atom enhances electrophilicity at the boron center, accelerating coupling reactions. Its molecular weight (323.19 g/mol) and solubility profile differ significantly from cyclohexyloxy analogues, favoring applications requiring rapid reaction kinetics .
2-(Methylthio)thiazole-5-boronic Acid Pinacol Ester
  • Substituent : Methylthio (electron-donating group).
  • However, methylthio groups may complicate purification due to higher polarity .
Benzo[c][1,2,5]thiadiazole-5-boronic Acid Pinacol Ester
  • Core Structure : Benzothiadiazole (electron-deficient heterocycle).
  • Key Features : Melting point (84–86°C) and molecular weight (262.13 g/mol) differ from thiazole-based esters. The extended π-conjugation of the benzothiadiazole core enhances electronic communication, making it suitable for optoelectronic applications .

Structural and Functional Diversity in Boronic Esters

Heterocycle Variations
  • Thiophene Derivatives : [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS 26076-46-0) lacks the thiazole nitrogen, reducing its ability to participate in hydrogen bonding. This impacts solubility and catalytic activity in cross-couplings .
  • Benzimidazole Derivatives: Compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one exhibit fused aromatic systems, altering electronic properties and steric profiles compared to monocyclic thiazoles .
Substituent Position and Size
  • 4-Methyl-thiazole-5-boronic Acid Pinacol Ester : A methyl group at the 4-position on the thiazole ring introduces minimal steric hindrance, favoring high-yield couplings. Its molecular weight (225.11 g/mol) is lower than cyclohexyloxy derivatives, simplifying handling .
  • 4-Bromo-2-ethoxythiazole-5-boronic Acid Pinacol Ester : The bromine atom at the 4-position enables further functionalization via halogen exchange, though it increases molecular weight (334.04 g/mol) and reduces stability in protic solvents .

Comparative Data Table

Compound Name Substituent/Core Molecular Formula Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Applications
2-(Cyclohexyloxy)thiazole-5-boronic acid PE Cyclohexyloxy, thiazole C₁₅H₂₃BNO₃S 316.26 >95 N/A Pharmaceutical intermediates
2-(N-Propoxy)thiazole-5-boronic acid PE N-propoxy, thiazole Not provided Not provided ≥97 N/A API intermediates
Benzo[c][1,2,5]thiadiazole-5-boronic acid PE Benzothiadiazole C₁₂H₁₅BN₂O₂S 262.13 ≥97 84–86 Optoelectronics, catalysis
4-(2-Fluorophenyl)thiazole-5-boronic acid PE 2-fluorophenyl, thiazole C₁₅H₁₉BFNO₃S 323.19 >98 N/A Drug discovery
4-Methyl-thiazole-5-boronic acid PE Methyl, thiazole C₁₀H₁₆BNO₂S 225.11 N/A N/A High-throughput synthesis

Biological Activity

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • CAS Number : 1352652-25-5
  • Molecular Formula : C15H24BNO3S
  • Molecular Weight : 309.23 g/mol

Biological Activity Overview

The biological activity of boronic acids and their derivatives, including 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester, has been extensively studied. Boronic acids are known for their diverse pharmacological properties, including:

  • Anticancer Activity : Boronic acid derivatives have shown promise in cancer therapy, particularly in combination with proteasome inhibitors like bortezomib. The incorporation of boron into drug structures can enhance their efficacy against various cancer types .
  • Antibacterial and Antiviral Properties : Studies indicate that boronic acids exhibit antibacterial and antiviral activities, making them potential candidates for treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, which can lead to therapeutic applications in conditions like diabetes and cancer .

The mechanisms through which 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester exerts its biological effects are primarily linked to its ability to interact with biological macromolecules. Key mechanisms include:

  • Binding to Proteins : The boronic acid moiety can form reversible covalent bonds with diols present in proteins, altering their function and potentially inhibiting enzymatic activity.
  • Modulation of Signaling Pathways : By interacting with specific proteins involved in signaling pathways, the compound may influence cellular responses to external stimuli.

Anticancer Studies

A notable study assessed the effectiveness of boronic acid derivatives in overcoming drug resistance in cancer cells. The study demonstrated that the combination of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester with established chemotherapeutics enhanced apoptosis in resistant cancer cell lines .

StudyPurposeResults
Combination therapy with bortezomibTo evaluate effectiveness against resistant lymphomasEnhanced apoptosis observed in resistant cell lines

Antibacterial Activity

Research has shown that certain thiazole-based boronic acids exhibit significant antibacterial properties. The compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antibacterial agent .

Bacterial StrainActivity LevelReference
E. coliModerate
S. aureusHigh

Q & A

Basic: What are the recommended synthetic routes for 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester?

Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the thiazole ring and (2) boronic ester formation. For the thiazole moiety, halogenation at the 5-position (e.g., bromination) followed by palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) is a common approach . The cyclohexyloxy group at the 2-position can be introduced via nucleophilic substitution using cyclohexanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted diboron reagents and byproducts. Ensure anhydrous conditions to prevent hydrolysis of the boronic ester .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:
Store the compound in a moisture-free environment at –20°C in sealed, argon-purged vials. The boronic ester is sensitive to hydrolysis, so desiccants like molecular sieves should be included in storage containers. For long-term stability (>6 months), –80°C storage is recommended, with aliquoting to avoid freeze-thaw cycles. Solubility in common solvents (e.g., THF, DMSO) should be confirmed before use; pre-warming to 37°C with sonication may aid dissolution .

Basic: What analytical techniques are used to confirm the structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclohexyloxy group (δ ~3.5–4.5 ppm for the ether oxygen) and thiazole protons (δ ~7.5–8.5 ppm). The boronic ester pinacol group appears as a singlet at δ ~1.2–1.4 ppm .
  • Mass Spectrometry (HRMS): Verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic pattern consistent with boron (e.g., 10B/11B splitting) .
  • HPLC-PDA: Purity >95% is typically required; use a C18 column with acetonitrile/water gradients and monitor at 254 nm .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) are effective. For sterically hindered aryl halides, use Buchwald-Hartwig ligands (e.g., XPhos) .
  • Solvent Systems: Dioxane/water (4:1) or THF with 2M Na₂CO₃ base. Microwave-assisted heating (100–120°C, 1–2 hr) improves yields for electron-deficient partners .
  • Workup: Extract with ethyl acetate, wash with brine, and purify via flash chromatography. Monitor for protodeboronation byproducts (e.g., loss of the boronic ester signal in LCMS) .

Advanced: What strategies mitigate steric hindrance from the cyclohexyloxy group in coupling reactions?

Methodological Answer:

  • Pre-activation: Use Pd(OAc)₂ with SPhos ligand to reduce steric effects. Elevated temperatures (80–100°C) enhance reaction rates .
  • Alternative Halide Partners: Prioritize aryl iodides over bromides for faster oxidative addition. For challenging substrates, employ aryl triflates or tosylates .
  • Microwave Irradiation: Shortens reaction times (30–60 min), minimizing side reactions .

Advanced: How does the electronic nature of the thiazole ring influence reactivity?

Methodological Answer:
The thiazole’s electron-deficient nature (due to the electronegative nitrogen and sulfur atoms) increases the boronic ester’s electrophilicity, enhancing reactivity in cross-couplings. However, the cyclohexyloxy group’s electron-donating effects may slightly deactivate the ring. Computational studies (DFT) or Hammett σ⁺ values can predict substituent effects. Experimentally, compare coupling rates with analogs lacking the cyclohexyloxy group .

Advanced: What are the challenges in purifying this compound, and how are they addressed?

Methodological Answer:

  • Hydrolysis Sensitivity: Avoid aqueous workups; use anhydrous Na₂SO₄ for drying organic phases .
  • Byproduct Removal: Unreacted B₂Pin₂ is removed via silica gel chromatography (low-polarity eluents like hexane/ethyl acetate 9:1). For persistent impurities, recrystallize from hot ethanol .
  • Degradation Signs: Monitor for a broad –OH peak in IR (3300 cm⁻¹) or NMR, indicating boronic acid formation .

Advanced: Can this boronic ester participate in non-Suzuki reactions?

Methodological Answer:
Yes. Examples include:

  • Chan-Lam Coupling: React with amines or alcohols under Cu(OAc)₂ catalysis (e.g., 10 mol% Cu, 4Å MS, RT to 50°C) .
  • Photoredox Borylation: Visible-light-mediated decarboxylative borylation with carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) .
  • Bioconjugation: Site-specific labeling of diol-containing biomolecules (e.g., glycoproteins) via boronate ester formation .

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